Loganin

概要

説明

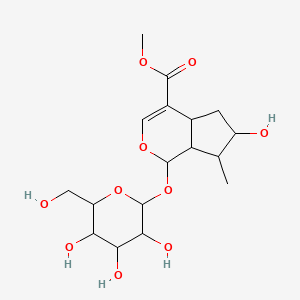

Loganin is a complex organic compound that belongs to the class of glycosides and iridoid monoterpenoids . This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a cyclopenta[c]pyran ring system. It is often studied for its potential biological and pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the attachment of the glycoside moiety. One common synthetic route involves the use of starting materials such as methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biotechnological processes, such as fermentation, to produce the iridoid monoterpenoid precursors. These precursors can then be chemically modified to yield the final product. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly important in the industrial synthesis of this compound .

化学反応の分析

Types of Reactions

Loganin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or alkylating agents under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

科学的研究の応用

Loganin has a wide range of scientific research applications, including:

Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of more complex molecules.

Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

Industry: It is used in the development of various industrial products, such as pharmaceuticals, cosmetics, and food additives

作用機序

The mechanism of action of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .

類似化合物との比較

Loganin can be compared with other similar compounds, such as:

Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: This compound shares a similar structure but differs in the position and number of hydroxyl groups.

Iridoid Glycosides: These compounds are structurally related and share similar pharmacological properties.

The uniqueness of methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties.

生物活性

Loganin is an iridoid glycoside primarily extracted from the fruit of Cornus officinalis (also known as the Korean dogwood). This compound has gained attention in recent years for its diverse biological activities, including anti-inflammatory, neuroprotective, and osteogenic effects. This article explores the biological activity of this compound through various studies and findings.

Overview of Biological Activities

This compound exhibits a broad range of biological activities:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. It effectively reduces the expression of cytokines such as IL-6, TNF-α, and IL-1β through the TLR4/NF-κB signaling pathway .

- Neuroprotection : Research indicates that this compound can ameliorate cognitive deficits and pathologies associated with neurodegenerative diseases like Alzheimer's. It has been found to influence protein expression related to energy metabolism and synaptic function in animal models .

- Bone Health : this compound promotes bone formation by enhancing osteoblast differentiation and inhibiting osteoclast activity. It increases the ratio of osteoprotegerin (OPG) to receptor activator of NF-κB ligand (RANKL), which is crucial for maintaining bone density .

1. Anti-inflammatory Mechanisms

A study investigating this compound's effects on ulcerative colitis in mice demonstrated that this compound significantly decreased M1 polarization while promoting M2 activation. This shift resulted in reduced levels of reactive oxygen species (ROS) and pro-inflammatory mediators, leading to improved inflammatory responses .

2. Neuroprotective Properties

In a study using 3xTg-AD mice, this compound treatment resulted in the identification of 28 differentially expressed proteins associated with cognitive function. Proteins involved in energy metabolism and inflammatory response were notably affected, suggesting that this compound may help mitigate cognitive decline by restoring normal protein expression patterns .

3. Osteogenic Effects

This compound's role in bone metabolism was explored through in vitro studies where it was shown to enhance the differentiation of preosteoblasts into mature osteoblasts while inhibiting monocyte differentiation into osteoclasts. The compound also demonstrated a significant increase in serum OPG levels, indicating its potential as a therapeutic agent for osteoporosis .

Case Study 1: this compound in Inflammatory Conditions

In a controlled experiment with mice suffering from induced ulcerative colitis, this compound administration led to significant reductions in disease severity and inflammatory markers. Histological analysis revealed improved mucosal integrity compared to untreated controls.

Case Study 2: Cognitive Improvement in Alzheimer's Models

In another study involving 3xTg-AD mice, this compound treatment improved memory performance on behavioral tests. The molecular analysis indicated a restoration of synaptic proteins and energy metabolism pathways disrupted by Alzheimer's pathology, reinforcing this compound's potential as a neuroprotective agent .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

特性

IUPAC Name |

methyl 6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。